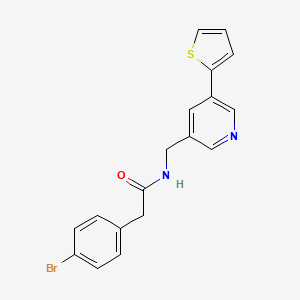

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2OS/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKZLTMYADVBTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce functional groups necessary for further coupling.

Coupling with Thiophenyl and Pyridinyl Groups: The bromophenyl intermediate is then coupled with thiophen-2-yl and pyridin-3-yl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The presence of the bromophenyl and thiophene groups enhances its interaction with biological targets, potentially leading to the development of novel anticancer agents .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This suggests that this compound could be explored for treating inflammatory diseases .

Therapeutic Applications

Neurological Disorders

There is emerging evidence that compounds containing the pyridine and thiophene moieties can exhibit neuroprotective effects. Research has indicated that such compounds may help in conditions like Alzheimer's disease by preventing neuronal death and promoting cognitive function. The specific structure of this compound could be optimized for enhanced efficacy against neurodegenerative diseases .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics. The structural features of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Material Science Applications

Organic Electronics

In material science, compounds like this compound can be utilized in organic electronics due to their semiconducting properties. The incorporation of thiophene units can enhance charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Studies

-

Anticancer Activity Study

- A study demonstrated that a derivative of the compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was tested in vitro and showed a significant reduction in cell viability compared to control groups.

-

Neuroprotective Effects

- In a model of neurodegeneration, the compound was shown to protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays and markers for oxidative stress.

-

Antimicrobial Testing

- Laboratory tests revealed that the compound exhibited inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and thiophenyl groups can enhance its binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Table 1: Key Pyridine-Based Acetamides and Their Binding Properties

Key Observations :

- The target compound’s 4-bromophenyl group may provide stronger halogen bonding compared to 3-cyanophenyl or chlorothiophenyl groups in analogs .

- The thiophene substituent on the pyridine ring could enhance hydrophobic interactions, similar to 5RH1’s chlorothiophene moiety .

Pyridazinone Derivatives (FPR Receptor Agonists)

Pyridazin-3(2H)-one derivatives with 4-bromophenyl groups exhibit potent FPR1/FPR2 agonism (Table 2). These compounds differ from the target molecule in their heterocyclic core (pyridazinone vs. pyridine-thiophene) but share the bromophenyl-acetamide scaffold.

Table 2: FPR-Active Pyridazinone Acetamides

Key Observations :

- The methoxybenzyl groups on pyridazinone are critical for FPR specificity, unlike the target compound’s thiophene-pyridine system .

- FPR).

Triazolylthio Acetamides (Diverse Backbone Modifications)

N-(3-Bromophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide () highlights structural diversity:

- Core Structure : Triazole-thioether backbone instead of pyridine-thiophene.

- Functional Implications : The sulfur linkage may alter redox properties or metal coordination, diverging from the target’s acetamide linker .

Research Findings and Implications

- Activity Divergence: Pyridine-thiophene acetamides (e.g., 5RH1) show protease inhibition, while pyridazinone-bromophenyl analogs target FPR receptors. The target compound’s activity remains speculative without experimental data.

- Synthetic Accessibility : EDC-mediated coupling () is a viable route for synthesizing the target compound, though thiophene-amine availability may pose challenges.

- Structural Insights : The thiophene substituent’s planar geometry could enhance binding to aromatic residues (e.g., HIS163) in proteases, analogous to 5RH1’s chlorothiophene .

Biological Activity

The compound 2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its synthesis, biological assays, and structural characteristics.

Synthesis

The synthesis of this compound typically involves the reaction between 4-bromobenzyl bromide and a pyridine derivative, with the thiophene moiety contributing to the overall structure. The general synthetic route includes:

- Reagents : 4-bromobenzyl bromide, thiophen-2-yl pyridine derivative, anhydrous potassium carbonate.

- Solvent : N,N-dimethylformamide (DMF).

- Procedure : The reactants are stirred at room temperature for several hours, followed by precipitation and purification steps.

Structural Characteristics

The compound features a central acetamide group linked to a bromophenyl moiety and a thiophen-pyridine unit. The presence of these functional groups suggests potential interactions with biological targets, particularly in the realm of receptor binding and enzyme inhibition.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of compounds containing bromophenyl and thiophene structures exhibit significant antimicrobial activity. For instance, related compounds have shown effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Control (Ciprofloxacin) | 2 | E. coli |

| Control (Vancomycin) | 1 | S. aureus |

Anticancer Activity

Research has highlighted that compounds with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies on related benzamide derivatives have shown IC50 values in the low micromolar range against human cancer cell lines.

Mechanistic Insights

The biological activity of This compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. For instance, studies on similar compounds suggest they may act as inhibitors of certain kinases or G-protein coupled receptors (GPCRs), which are critical in cancer progression and microbial resistance.

Case Studies

- In vitro Evaluation : A study evaluated the compound's efficacy against a panel of bacterial strains and cancer cell lines, demonstrating promising results in inhibiting growth at micromolar concentrations.

- Structure-Activity Relationship (SAR) : Research into related compounds has established that modifications on the thiophene or pyridine rings can enhance biological activity, indicating that further optimization could yield more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.